2-Bromo-3-fluoronitrobenceno

Descripción general

Descripción

2-Bromo-3-fluoronitrobenzene is an organic compound with the chemical formula C6H3BrFNO2. It is a pale-yellow to yellow or red-brown solid or liquid . This compound is used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Aplicaciones Científicas De Investigación

2-Bromo-3-fluoronitrobenzene has several applications in scientific research :

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

Industry: The compound is utilized in the production of materials such as organic electrophosphorescent materials and organic electroluminescent elements.

Mecanismo De Acción

Target of Action

2-Bromo-3-fluoronitrobenzene is primarily used as an intermediate in organic synthesis .

Mode of Action

As an organic compound, 2-Bromo-3-fluoronitrobenzene can participate in various chemical reactions. For instance, it can be used in copper reduction reactions . The bromine and nitro groups in the compound make it a good electrophile, allowing it to undergo nucleophilic substitution reactions .

Biochemical Pathways

Instead, it is used to synthesize other compounds that may have biological activity .

Pharmacokinetics

Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would be influenced by factors such as its lipophilicity, molecular size, and chemical stability .

Result of Action

As a chemical intermediate, the primary result of the action of 2-Bromo-3-fluoronitrobenzene is the formation of new organic compounds . The specific effects depend on the nature of the compounds synthesized from it.

Análisis Bioquímico

Biochemical Properties

2-Bromo-3-fluoronitrobenzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an electrophile in reactions with nucleophilic amino acids in proteins, leading to the formation of covalent bonds. This interaction can modify the activity of enzymes and proteins, affecting their function and stability .

Cellular Effects

2-Bromo-3-fluoronitrobenzene has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit certain signaling pathways by covalently modifying key signaling proteins, leading to changes in gene expression and metabolic activity . These effects can result in altered cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of 2-Bromo-3-fluoronitrobenzene involves its interaction with biomolecules at the molecular level. The compound can bind to nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in gene expression by modifying transcription factors or other regulatory proteins . Additionally, 2-Bromo-3-fluoronitrobenzene can participate in nucleophilic aromatic substitution reactions, where it acts as an electrophile and forms covalent bonds with nucleophiles.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-3-fluoronitrobenzene can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-3-fluoronitrobenzene is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-Bromo-3-fluoronitrobenzene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Toxic or adverse effects, such as cytotoxicity and apoptosis, can occur at high doses . These dosage-dependent effects are essential for determining the safe and effective use of the compound in biochemical and pharmaceutical applications.

Metabolic Pathways

2-Bromo-3-fluoronitrobenzene is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can undergo metabolic transformations, such as reduction and conjugation, leading to the formation of metabolites with different biochemical activities . These metabolic pathways can affect the compound’s overall impact on cellular function and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2-Bromo-3-fluoronitrobenzene within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . These interactions can affect the compound’s availability and activity at its target sites, determining its overall efficacy and safety.

Subcellular Localization

2-Bromo-3-fluoronitrobenzene’s subcellular localization plays a vital role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects, including enzyme inhibition, gene expression changes, and metabolic alterations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the common methods to prepare 2-Bromo-3-fluoronitrobenzene involves the nitration of 2-bromo-3-fluorobenzene. The process typically includes the following steps :

Acetylation: o-Bromoaniline reacts with chloroacetic chloride in the presence of an alkali to form N-(2-bromophenyl)acetamide.

Nitration: N-(2-bromophenyl)acetamide undergoes nitration with nitric acid to produce N-(2-bromo-6-nitrobenzophenone)acetamide.

Hydrolysis: The nitrated product is hydrolyzed to yield 2-bromo-6-nitroaniline.

Diazotization and Fluorination: 2-Bromo-6-nitroaniline is subjected to diazotization followed by fluorination to obtain 2-Bromo-3-fluoronitrobenzene.

Industrial Production Methods

Industrial production methods for 2-Bromo-3-fluoronitrobenzene often involve similar steps but are optimized for large-scale production. The use of cost-effective raw materials and efficient reaction conditions are crucial for industrial synthesis .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-3-fluoronitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Reduction: The major product of the reduction reaction is 2-bromo-3-fluoroaniline.

Substitution: Depending on the nucleophile used, various substituted derivatives of 2-Bromo-3-fluoronitrobenzene can be obtained.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-3-chloronitrobenzene

- 2-Bromo-3-iodonitrobenzene

- 2-Bromo-3-nitrobenzene

Uniqueness

2-Bromo-3-fluoronitrobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to other similar compounds. The fluorine atom, in particular, enhances the compound’s stability and reactivity in certain chemical reactions .

Actividad Biológica

2-Bromo-3-fluoronitrobenzene (C6H3BrFNO2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.

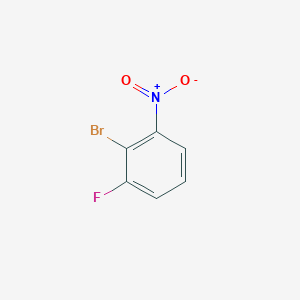

2-Bromo-3-fluoronitrobenzene is characterized by the presence of bromine, fluorine, and nitro functional groups on a benzene ring. Its molecular structure can be represented as follows:

- Molecular Formula: C6H3BrFNO2

- Molecular Weight: 205.00 g/mol

- CAS Number: 18373474

The synthesis of this compound typically involves the bromination and fluorination of nitrobenzene derivatives. One method includes the acetylization of o-bromoaniline followed by nitration and diazotization reactions to yield the desired product .

Anticancer Properties

Research indicates that 2-bromo-3-fluoronitrobenzene serves as an important intermediate in the synthesis of anticancer agents. The compound exhibits cytotoxic effects against various cancer cell lines, primarily attributed to its ability to interfere with cellular signaling pathways involved in cell proliferation and survival .

The biological activity of 2-bromo-3-fluoronitrobenzene can be linked to its capacity to form reactive intermediates that may interact with DNA or proteins, leading to apoptosis in cancer cells. Studies have shown that compounds with similar structures can inhibit key enzymes involved in tumor growth, such as protein kinases .

Case Studies and Research Findings

A variety of studies have explored the biological implications of 2-bromo-3-fluoronitrobenzene:

- Cytotoxicity Studies : In vitro assays demonstrated that this compound significantly inhibits the growth of human cancer cell lines, including breast and colon cancer cells. The IC50 values reported were in the micromolar range, suggesting potent activity .

- Mechanistic Insights : A study focusing on the interaction of 2-bromo-3-fluoronitrobenzene with specific protein targets revealed that it binds effectively to the active sites of certain kinases, disrupting their function and leading to reduced cell viability .

- Comparative Analysis : When compared to other halogenated nitrobenzenes, 2-bromo-3-fluoronitrobenzene exhibited superior anticancer activity, indicating that the combination of bromine and fluorine substituents enhances its biological efficacy .

Data Table: Biological Activity Summary

| Property | Value |

|---|---|

| Molecular Weight | 205.00 g/mol |

| Anticancer Activity | IC50 (micromolar range) |

| Target Enzymes | Protein kinases |

| Mechanism | Induces apoptosis |

| Cell Lines Tested | Breast cancer, colon cancer |

Propiedades

IUPAC Name |

2-bromo-1-fluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIVWQQTOYDXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593216 | |

| Record name | 2-Bromo-1-fluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59255-94-6 | |

| Record name | 2-Bromo-1-fluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.